molecular formula C13H19NO B1386075 8-(tert-Butyl)chroman-4-amine CAS No. 890839-83-5

8-(tert-Butyl)chroman-4-amine

Cat. No.: B1386075
CAS No.: 890839-83-5
M. Wt: 205.3 g/mol
InChI Key: FNOIBLQXMSCOST-UHFFFAOYSA-N
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Description

8-(tert-Butyl)chroman-4-amine is a heterocyclic compound. It is an important subject of research due to its potential use in various fields of research and industry. The molecular formula is C13H19NO and the molecular weight is 205.3 g/mol .


Molecular Structure Analysis

The structure of this compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H19NO and the molecular weight is 205.3 g/mol .

Scientific Research Applications

8-(tert-Butyl)chroman-4-amine has been studied for its potential applications in a variety of scientific fields. It has been used in research related to drug delivery and drug release, as well as in studies of enzyme inhibition and enzyme activation. Additionally, this compound has been studied for its potential use in cancer treatments, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential therapeutic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-(tert-Butyl)chroman-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a positive effect on the activity of some other enzymes, including tyrosinase, lipoxygenase, and cyclooxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mice, this compound has been shown to have a positive effect on memory and learning, as well as on motor coordination. Additionally, this compound has been shown to have a protective effect against oxidative stress in rats, as well as to reduce inflammation in mice.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-(tert-Butyl)chroman-4-amine in laboratory experiments is its low toxicity. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, this compound has a relatively short half-life in the body, meaning that it must be administered frequently in order to maintain its effects. Additionally, this compound can be degraded by certain enzymes, making it difficult to study its effects over long periods of time.

Future Directions

There are a number of potential future directions for research related to 8-(tert-Butyl)chroman-4-amine. These include further studies of its mechanism of action, its potential therapeutic applications, its potential use as an enzyme inhibitor or activator, and its potential use as a drug delivery system. Additionally, further studies of its biochemical and physiological effects in various organisms, as well as its potential toxicity, are needed. Finally, further research is needed to determine the most effective methods of synthesizing this compound.

Safety and Hazards

The safety data sheet for ®-8-tert-butylchroman-4-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

8-tert-butyl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOIBLQXMSCOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655602
Record name 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-83-5
Record name 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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